REACTION_CXSMILES
|
CCO[CH:4]([OH:9])[C:5](Cl)(Cl)Cl.[O-]S([O-])(=O)=O.[Na+].[Na+].[Br:17][C:18]1[C:19]([CH3:25])=[C:20]([CH:22]=[CH:23][CH:24]=1)[NH2:21].Cl.N[OH:28].Cl>O>[Br:17][C:18]1[C:19]([CH3:25])=[C:20]2[C:22]([C:4](=[O:9])[C:5](=[O:28])[NH:21]2)=[CH:23][CH:24]=1 |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
CCOC(C(Cl)(Cl)Cl)O
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(N)C=CC1)C
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
NO.Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 15 min
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Duration
|
15 min
|
Type
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FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
This precipitate was dissolved in 1 mL H2SO4
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to RT
|
Type
|
ADDITION
|
Details
|
the mixture was poured into ice-water mixture
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |